

Application Notes: Quantification of Lipids Using 10-Nonadecanone as an Internal Standard

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Compound of Interest

Compound Name: 10-Nonadecanone

Cat. No.: B1346682

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Introduction

In analytical chemistry, particularly in the quantification of fatty acids and other lipids by gas chromatography-mass spectrometry (GC-MS), the use of an internal standard (IS) is crucial for achieving accurate and precise results. An internal standard is a compound with similar chemical and physical properties to the analytes of interest, which is added in a known amount to all samples, calibrators, and quality controls. This allows for the correction of variations that may occur during sample preparation, extraction, and instrumental analysis.

10-Nonadecanone, a 19-carbon ketone, is a suitable internal standard for the analysis of long-chain fatty acids and other lipid molecules. Its key properties for this application include:

- **Structural Similarity:** Its long hydrocarbon chain mimics the chromatographic behavior of long-chain fatty acids and their derivatives.
- **Chemical Inertness:** The ketone functional group is relatively stable under the derivatization conditions typically used for fatty acid analysis.
- **Non-endogenous Nature:** **10-Nonadecanone** is not naturally present in most biological samples, which prevents interference with the measurement of endogenous analytes.
- **Distinct Mass Spectrum:** It produces a unique mass spectrum upon electron ionization, allowing for its selective detection and quantification.

These application notes provide a detailed protocol for the use of **10-Nonadecanone** as an internal standard for the quantitative analysis of fatty acids in biological matrices by GC-MS.

Experimental Protocols

Materials and Reagents

- **10-Nonadecanone** (Internal Standard, $\geq 98\%$ purity)
- Fatty acid standards (individual or as a mixture)
- Hexane (HPLC grade)
- Methanol (HPLC grade)
- Chloroform (HPLC grade)
- 2:1 (v/v) Chloroform:Methanol
- 0.9% NaCl solution
- BF_3 -methanol (14% w/v) or Methanolic HCl (2.5%)
- Anhydrous sodium sulfate
- Nitrogen gas (high purity)

Preparation of Standard Solutions

- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **10-Nonadecanone** and dissolve it in 10 mL of hexane.
- Internal Standard Working Solution (100 $\mu\text{g/mL}$): Dilute 1 mL of the IS stock solution to 10 mL with hexane.
- Fatty Acid Calibration Standards (0.1 - 50 $\mu\text{g/mL}$): Prepare a series of calibration standards by diluting a stock solution of the target fatty acids in hexane.

Sample Preparation and Lipid Extraction (Folch Method)

- To 100 μ L of the biological sample (e.g., plasma, serum, tissue homogenate), add 10 μ L of the **10-Nonadecanone** internal standard working solution (100 μ g/mL).
- Add 2 mL of 2:1 (v/v) chloroform:methanol and vortex vigorously for 2 minutes.
- Add 0.5 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 5 minutes to induce phase separation.
- Carefully collect the lower organic layer (chloroform phase) into a clean glass tube.
- Dry the collected organic phase under a gentle stream of nitrogen at 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMES)

- To the dried lipid extract, add 1 mL of 14% BF_3 -methanol (or 2.5% methanolic HCl).
- Seal the tube tightly and heat at 60°C for 30 minutes.
- Cool the tube to room temperature and add 1 mL of deionized water and 1 mL of hexane.
- Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
- Transfer the upper hexane layer containing the FAMES and the internal standard to a new tube.
- Dry the hexane extract over anhydrous sodium sulfate and transfer to a GC vial for analysis.

GC-MS Analysis

- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent.
- Injector: Split/splitless injector, operated in splitless mode at 250°C.
- Oven Program:
 - Initial temperature: 100°C, hold for 2 minutes.

- Ramp 1: 10°C/min to 250°C.
- Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the target FAMES and **10-Nonadecanone**.

Data Presentation

The following tables present representative data for the validation of an analytical method using **10-Nonadecanone** as an internal standard for the quantification of major fatty acids.

Table 1: Method Validation Parameters for Fatty Acid Quantification

Analyte (as FAME)	Retention Time (min)	Calibration Range (µg/mL)	R ²	LOD (µg/mL)	LOQ (µg/mL)
Palmitic Acid (C16:0)	16.5	0.1 - 50	0.998	0.03	0.1
Stearic Acid (C18:0)	18.2	0.1 - 50	0.997	0.04	0.1
Oleic Acid (C18:1)	18.0	0.1 - 50	0.999	0.03	0.1
Linoleic Acid (C18:2)	17.8	0.1 - 50	0.998	0.05	0.1
10-Nonadecanone (IS)	19.1	-	-	-	-

Table 2: Accuracy and Precision Data

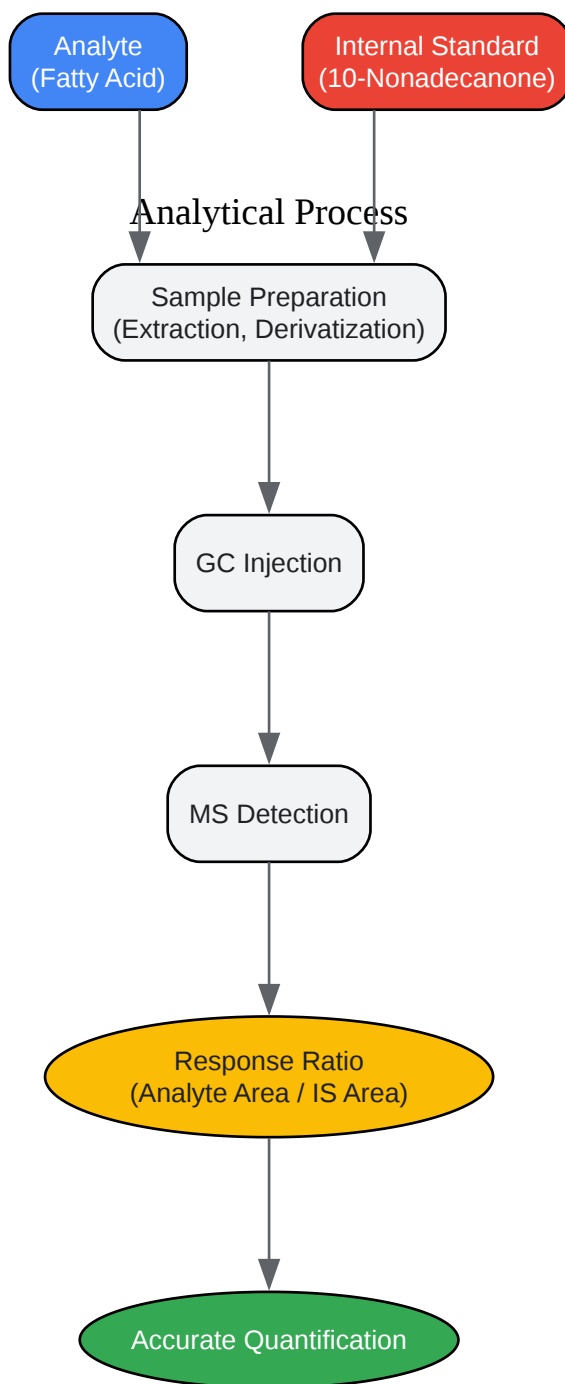
Analyte	Spiked Concentration (µg/mL)	Measured Concentration (µg/mL, mean ± SD, n=6)	Accuracy (%)	Precision (RSD%)
Palmitic Acid	0.5	0.48 ± 0.03	96.0	6.3
10	10.2 ± 0.5	102.0	4.9	7.8
40	39.5 ± 1.8	98.8	4.6	
Oleic Acid	0.5	0.51 ± 0.04	102.0	7.8
10	9.7 ± 0.6	97.0	6.2	5.1
40	41.1 ± 2.1	102.8	5.1	

Mandatory Visualizations



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Caption: General experimental workflow for fatty acid analysis.



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Caption: Principle of internal standard quantification.

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